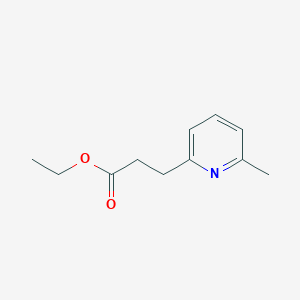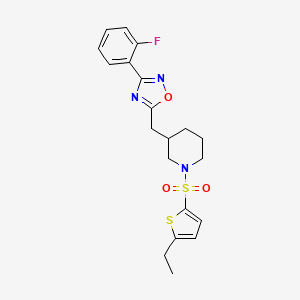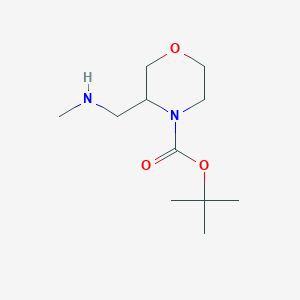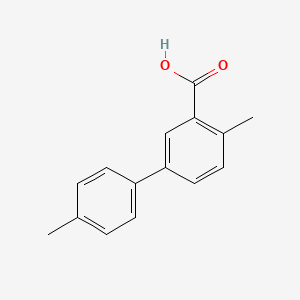![molecular formula C20H24N4O4 B2383418 1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea CAS No. 2097927-39-2](/img/structure/B2383418.png)
1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[(3,4-Dimethoxyphenyl)methyl]-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea” is a complex organic molecule. It has a molecular formula of C20H24N4O4 . The compound contains a urea group, which is attached to a pyridine ring and a dimethoxyphenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone” was prepared by mixing 4-methoxybenzaldehyde and 3,4-(dimethoxy)phenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide .Aplicaciones Científicas De Investigación
Anticancer Applications
A study by Feng et al. (2020) discusses the synthesis and biological evaluation of a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, highlighting their significant antiproliferative effects against various cancer cell lines. These compounds, including variations of the core structure of interest, have been identified as potential anticancer agents, demonstrating potent inhibitory activity comparable to known inhibitors like sorafenib (Feng et al., 2020).
Supramolecular Chemistry
Research by Pichlmaier et al. (2009) and Beijer et al. (1998) explores the electron transfer and strong dimerization capabilities of ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, and ureidopyrimidones, respectively. These studies indicate the compounds' ability to maintain dimeric structures through hydrogen bonding, contributing to their application in supramolecular assemblies and potentially in the development of new materials for electronic and optical applications (Pichlmaier et al., 2009); (Beijer et al., 1998).
Molecular Complexation
Studies by Troff et al. (2012) and Muthuraman et al. (2001) delve into the assembly of metallo-supramolecular macrocycles and the crystal engineering of noncentrosymmetric structures using pyridine-substituted urea ligands. These works demonstrate the utility of such compounds in creating complex structures with potential applications in nonlinear optics and molecular assembly (Troff et al., 2012); (Muthuraman et al., 2001).
Anion Binding and Coordination Chemistry
Research by Wu et al. (2007) and Bergamaschi et al. (2011) investigates the anion coordination chemistry of protonated urea-based ligands, including their ability to form stable adducts with various anions. These findings suggest potential applications in the development of anion sensors and in the study of ion-pair binding mechanisms (Wu et al., 2007); (Bergamaschi et al., 2011).
Propiedades
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-27-17-6-5-14(9-18(17)28-2)11-22-20(26)23-12-15-8-16(13-21-10-15)24-7-3-4-19(24)25/h5-6,8-10,13H,3-4,7,11-12H2,1-2H3,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZRIVPVFPDCMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)N3CCCC3=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methylpiperidin-1-yl)sulfonyl-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383336.png)

![N'-(2,5-Difluorophenyl)-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2383338.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2383339.png)

![N-(benzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-(pyridin-3-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B2383341.png)
![ethyl 1-{4-[(1-cyanocyclobutyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B2383342.png)
![N-[2-(2-Chloro-5-hydroxyphenyl)-2-hydroxyethyl]-N-methylbut-2-ynamide](/img/structure/B2383345.png)
![tert-Butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2383348.png)




